1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone

描述

属性

IUPAC Name |

1-(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-5-9(7(3)12)6(2)11-10(5)8(4)13/h11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDLJFDTROVUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164449 | |

| Record name | Pyrrole, 2,4-diacetyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500-92-1 | |

| Record name | Pyrrole, 2,4-diacetyl-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole, 2,4-diacetyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrroles are a cornerstone of medicinal chemistry, forming the core structure of numerous natural products and synthetic therapeutic agents.[1] Their versatile chemical nature and biological activity make them a fertile ground for drug discovery and development. This guide focuses on a specific, symmetrically substituted pyrrole, 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone (also known as 2,4-diacetyl-3,5-dimethyl-1H-pyrrole ), a compound with potential applications in organic synthesis and as a building block for more complex molecules.[2]

This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed synthesis protocols, and a discussion of its potential relevance in the field of drug development.

Chemical Structure and Properties

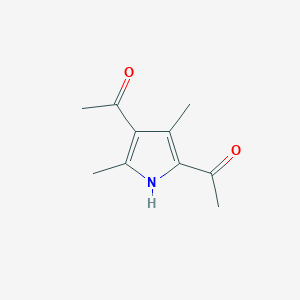

The fundamental structure of 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone consists of a central pyrrole ring with methyl groups at the 3 and 5 positions and acetyl groups at the 2 and 4 positions. This substitution pattern influences the electron density of the pyrrole ring and the reactivity of the acetyl carbonyl groups.

Caption: Chemical structure of 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1500-92-1 | [3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| Synonyms | 2,4-Diacetyl-3,5-dimethyl-1H-pyrrole, Pyrrole, 2,4-diacetyl-3,5-dimethyl- | [2] |

| Beilstein Registry No. | 134077 | [2] |

Synthesis of 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone

The synthesis of polysubstituted pyrroles can be achieved through various classical methods, including the Paal-Knorr, Hantzsch, and Knorr syntheses.[4][5] For the target compound, a plausible and documented approach is a variation of the Knorr pyrrole synthesis, which involves the condensation of an α-aminoketone with a β-ketoester or a 1,3-diketone.[6]

A specific, albeit related, synthesis is described in a patent for the preparation of 2-formyl-3,4-dimethyl-5-acetylpyrrole, wherein "2,5-diacetyl-3,4-dimethylpyrrole" is generated as a key intermediate. Based on the starting materials, this is likely a typographical error and refers to the target compound, 2,4-diacetyl-3,5-dimethylpyrrole. The described method involves the reaction of acetylacetone with nitrosated acetic anhydride in the presence of zinc powder.

Experimental Protocol: Modified Knorr Synthesis

This protocol is adapted from the synthesis of the intermediate described in the aforementioned patent. The causality behind this experimental design lies in the in-situ formation of an α-amino-β-diketone, which then condenses with a second equivalent of the β-diketone to form the pyrrole ring.

Materials:

-

Acetic anhydride

-

Anhydrous glacial acetic acid

-

Sodium nitrite

-

Acetylacetone (2,4-pentanedione)

-

Zinc powder

-

60% Nitric acid

-

Petroleum ether

Procedure:

-

Nitrosation of Acetic Anhydride: In a three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, combine acetic anhydride (30-40 g) and anhydrous glacial acetic acid (50-80 mL). Cool the flask in an ice bath to -5°C with stirring. Over 30-40 minutes, slowly add a 0.3 mol/L aqueous solution of sodium nitrite (50 mL), ensuring the temperature does not exceed 8°C. Continue stirring the reaction mixture at 8-10°C for 2-3 hours. This step generates the nitrosating agent in situ.

-

Knorr Condensation: To the reaction mixture from step 1, add acetylacetone (18-20 g) and zinc powder (20-30 g). Heat the mixture in a water bath to 80-90°C to maintain a gentle reflux. The zinc powder acts as a reducing agent for the nitroso group, forming the reactive α-amino ketone intermediate. Carefully adjust the pH of the solution to 3-4 with 60% nitric acid and continue to stir at reflux for an additional 2-3 hours.

-

Isolation and Purification: After the reaction is complete, cool the mixture to induce crystallization. Collect the solid product by suction filtration and wash the filter cake with distilled water. The crude product can be further purified by recrystallization from petroleum ether to yield 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone.

Caption: Workflow for the synthesis of 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

A broad singlet in the region of 8-10 ppm corresponding to the N-H proton.

-

Two singlets in the region of 2.0-2.5 ppm corresponding to the two non-equivalent methyl groups on the pyrrole ring (C3-CH₃ and C5-CH₃).

-

Two singlets in the region of 2.2-2.7 ppm corresponding to the two acetyl methyl groups.

¹³C NMR:

-

Two signals for the carbonyl carbons of the acetyl groups in the region of 190-200 ppm.

-

Four signals for the pyrrole ring carbons.

-

Four signals for the methyl carbons.

IR Spectroscopy:

-

A characteristic N-H stretching band around 3300-3400 cm⁻¹.

-

Strong C=O stretching bands for the acetyl groups around 1650-1680 cm⁻¹.

-

C-H stretching bands for the methyl groups around 2850-3000 cm⁻¹.

-

C-N and C-C stretching bands within the fingerprint region.

Potential Applications in Drug Development

The diacetyl substitution on the pyrrole ring offers multiple avenues for further chemical modification, making 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone a valuable synthetic intermediate.

Scaffold for Bioactive Molecules: The carbonyl groups can undergo a wide range of reactions, including reduction, oxidation, and condensation, to introduce new functional groups and build more complex molecular architectures. These modifications can be used to synthesize libraries of compounds for screening against various biological targets.

Precursor for Fused Heterocyclic Systems: The two acetyl groups are suitably positioned to participate in cyclization reactions to form fused heterocyclic systems, such as pyrrolopyridazines or other bicyclic structures, which are of interest in medicinal chemistry.

Metal-Chelating Ligands: The arrangement of the nitrogen and two carbonyl oxygens could potentially allow this molecule to act as a tridentate ligand for various metal ions. Metal complexes of organic ligands have found applications as therapeutic and diagnostic agents.

While no specific biological activity has been reported for 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone itself, the broader class of substituted pyrroles exhibits a wide range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[1] Therefore, this compound serves as a valuable starting point for the exploration of new chemical entities with potential therapeutic value.

Conclusion

1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone is a symmetrically substituted pyrrole with significant potential as a synthetic intermediate in drug discovery and materials science. While detailed experimental data on its physical properties and spectroscopic characterization are not extensively documented in readily accessible literature, its synthesis can be achieved through a modified Knorr pyrrole synthesis. The reactivity of its acetyl groups provides a versatile platform for the generation of diverse chemical structures, making it a compound of interest for further investigation by researchers and scientists in the field of organic and medicinal chemistry.

References

-

Wikipedia. Knorr pyrrole synthesis. [Online] [Cited: January 23, 2026] [Link].

- Google Patents. Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole. [Online] [Cited: January 23, 2026] .

-

ResearchGate. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. [Online] [Cited: January 23, 2026] [Link].

- Google Patents. Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof. [Online] [Cited: January 23, 2026] .

-

National Center for Biotechnology Information. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. [Online] [Cited: January 23, 2026] [Link].

- Google Patents. Process for the Synthesis of 2,4-Dimethyl-3,5-bis-alkoxy-carbonyl-pyrrole. [Online] [Cited: January 23, 2026] .

-

SpectraBase. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. [Online] [Cited: January 23, 2026] [Link].

-

Asian Journal of Chemistry. Acylation of Pyrrole and Investigation of Direct γ-Butyrolactone Reactions. [Online] [Cited: January 23, 2026] [Link].

-

PubMed. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. [Online] [Cited: January 23, 2026] [Link].

-

National Center for Biotechnology Information. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. [Online] [Cited: January 23, 2026] [Link].

-

YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole. [Online] [Cited: January 23, 2026] [Link].

-

MDPI. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. [Online] [Cited: January 23, 2026] [Link].

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Online] [Cited: January 23, 2026] [Link].

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Online] [Cited: January 23, 2026] [Link].

-

YouTube. Acylation using an anhydride. [Online] [Cited: January 23, 2026] [Link].

-

chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. [Online] [Cited: January 23, 2026] [Link].

-

Newer Methods Of Preparative Organic Chemistry. [Online] [Cited: January 23, 2026] [Link].

-

Internet Archive. Full text of "Newer Methods Of Preparative Organic Chemistry". [Online] [Cited: January 23, 2026] [Link].

-

Internet Archive. Full text of "Reductions in Organic Chemistry (Hudlicky)". [Online] [Cited: January 23, 2026] [Link].

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Online] [Cited: January 23, 2026] [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. CN105418476A - Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone: Molecular Structure, Bonding, and Synthetic Insights for Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and synthetic pathways of 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone, a polysubstituted pyrrole derivative of significant interest to researchers in medicinal chemistry and drug development. This document delves into the nuanced stereoelectronic properties of the molecule, offers detailed, field-proven synthetic protocols, and explores its potential as a scaffold in modern therapeutic design.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, arising from the lone pair of electrons on the nitrogen atom participating in the aromatic sextet, confer a rich and versatile reactivity. This allows for facile functionalization, enabling the precise tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.[2] Pyrrole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The subject of this guide, 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone, presents a compelling case for investigation due to its specific substitution pattern, which is anticipated to influence its molecular conformation, reactivity, and potential for biological engagement.

Molecular Structure and Bonding

The molecular architecture of 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone is characterized by a central, planar pyrrole ring, a consequence of its aromaticity. The bonding within this heterocyclic system involves a delocalized π-electron cloud, which is key to its chemical behavior.

The Pyrrole Core: Aromaticity and Planarity

The pyrrole ring is a five-membered aromatic heterocycle. The planarity of this ring is a direct result of the sp² hybridization of the four carbon atoms and the nitrogen atom. The p-orbital on each of these atoms overlaps to form a continuous π-system containing six electrons (one from each carbon and two from the nitrogen), fulfilling Hückel's rule for aromaticity (4n+2 π electrons, where n=1). This aromatic character imparts significant thermodynamic stability to the ring.

Based on crystallographic studies of similarly substituted pyrroles, such as dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate, the pyrrole ring is expected to be essentially planar.[3][4] The bond lengths within the ring will be intermediate between those of typical single and double bonds, reflecting the delocalization of the π-electrons.

Substituent Effects on Electronic Structure

The 3- and 5-positions of the pyrrole ring are adorned with electron-donating methyl groups, which enhance the electron density of the aromatic system through inductive effects. Conversely, the 2- and 4-positions bear electron-withdrawing acetyl groups. These acetyl groups exert a significant influence on the electronic structure and reactivity of the molecule through both inductive and resonance effects. The carbonyl carbons of the acetyl groups are electrophilic, and the oxygen atoms can participate in hydrogen bonding.

The interplay between the electron-donating methyl groups and the electron-withdrawing acetyl groups creates a unique electronic environment within the pyrrole ring, which can be leveraged for further chemical modifications and is likely to be a key determinant of any biological activity.

Conformational Analysis of Acetyl Groups

The orientation of the two acetyl groups relative to the plane of the pyrrole ring is a critical aspect of the molecule's overall conformation. X-ray diffraction studies on analogous compounds reveal that carbonyl groups attached to pyrrole rings tend to be nearly coplanar with the ring to maximize π-orbital overlap.[3] This coplanarity, however, can be influenced by steric hindrance from adjacent substituents. In 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone, some degree of torsion around the C(pyrrole)-C(acetyl) bonds is expected to alleviate steric strain between the acetyl methyl groups and the pyrrole methyl groups.

Synthesis and Reactivity

The synthesis of 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone can be approached through a logical sequence of well-established reactions. A plausible and efficient synthetic route involves the initial construction of a suitable pyrrole precursor followed by the introduction of the acetyl groups.

Proposed Synthetic Pathway

A robust strategy for the synthesis of the target molecule is a multi-step process commencing with the Knorr pyrrole synthesis to form the core heterocyclic structure, followed by functional group manipulation and a final acylation step.

Diagram of the Proposed Synthetic Workflow

Caption: A three-step synthetic approach to the target molecule.

Experimental Protocols

This procedure is adapted from the well-established Knorr pyrrole synthesis.[5][6][7][8]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve ethyl acetoacetate in glacial acetic acid.

-

Nitrosation: Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

-

Reduction and Condensation: To the stirred solution, add zinc dust portion-wise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at reflux for 1 hour.[5]

-

Work-up and Purification: Pour the hot reaction mixture into a large volume of cold water with vigorous stirring. The crude product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize the crude product from ethanol to yield pure diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.

-

Saponification: Reflux the diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate with an aqueous solution of sodium hydroxide until the ester is completely hydrolyzed.

-

Decarboxylation: Acidify the reaction mixture with a mineral acid (e.g., HCl) and heat to induce decarboxylation.

-

Isolation: Extract the resulting 2,4-dimethyl-1H-pyrrole with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

The Vilsmeier-Haack reaction or Friedel-Crafts acylation are suitable methods.[9][10][11]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethyl-1H-pyrrole in a suitable anhydrous solvent (e.g., dichloromethane).

-

Acylation: Cool the solution in an ice bath and add a Lewis acid catalyst (e.g., aluminum chloride). To this mixture, add acetic anhydride dropwise.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by carefully adding ice-water.

-

Purification: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple and highly informative.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 10.0 - 11.0 | Broad Singlet | 1H | N-H |

| ~ 2.5 | Singlet | 6H | 2 x CH ₃ (acetyl) |

| ~ 2.3 | Singlet | 6H | 2 x CH ₃ (pyrrole ring) |

The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange. The chemical shifts of the methyl protons are in the expected regions for acetyl and aryl-bound methyl groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 195 | C =O (acetyl) |

| ~ 140 | C -3, C -5 (pyrrole ring) |

| ~ 130 | C -2, C -4 (pyrrole ring) |

| ~ 30 | C H₃ (acetyl) |

| ~ 15 | C H₃ (pyrrole ring) |

The downfield shift of the carbonyl carbons is characteristic. The chemical shifts of the pyrrole ring carbons are influenced by the substitution pattern.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch.

| Predicted Wavenumber (cm⁻¹) | Vibration |

| ~ 3300 | N-H stretch |

| ~ 2950-2850 | C-H stretch (aliphatic) |

| ~ 1650 | C=O stretch (conjugated ketone) |

| ~ 1550 | C=C stretch (pyrrole ring) |

The conjugation of the acetyl groups with the pyrrole ring is expected to lower the C=O stretching frequency compared to a non-conjugated ketone.

Mass Spectrometry (Predicted)

Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 179.22. Key fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺).

Potential Applications in Drug Development

The structural motifs present in 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone suggest several avenues for its application in drug discovery.

Scaffold for Library Synthesis

The diacetyl functionality provides two reactive handles for further chemical elaboration. These carbonyl groups can be transformed into a wide variety of other functional groups (e.g., alcohols, amines, hydrazones), making this molecule an excellent starting point for the synthesis of a diverse library of compounds for high-throughput screening.

Bioisosteric Replacement

The pyrrole core is a well-known bioisostere for other aromatic rings, such as benzene and imidazole.[2] The specific substitution pattern of this molecule could be exploited to mimic the binding interactions of known drugs, potentially leading to new therapeutic agents with improved properties, such as enhanced potency, selectivity, or a more favorable pharmacokinetic profile.

Potential Pharmacological Activities

Given the broad range of biological activities associated with substituted pyrroles, 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone and its derivatives are worthy of investigation for various therapeutic targets. The presence of two carbonyl groups suggests potential for interaction with biological nucleophiles or as metal chelating agents.

Conclusion

1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through well-established synthetic routes, and its structure offers multiple points for diversification. The unique electronic and steric properties conferred by its substitution pattern make it an attractive scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and exploit the chemical and potential biological properties of this intriguing pyrrole derivative.

References

- Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and prepar

- PubChem. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. National Center for Biotechnology Information.

- Organic Syntheses Procedure. 2,4-Dimethyl-3,5-dicarbethoxypyrrole.

- Process for the Synthesis of 2,4-Dimethyl-3,5-bis-alkoxy-carbonyl-pyrrole.

- SpectraBase.

- Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 86-88.

- Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment.

- Lu, G.-F., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2097.

- Analysis of Infrared Spectra of Neat Liquid N-Methylpyrrole.

- NIST. Diacetylmorphine. NIST Chemistry WebBook.

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Quantitative Infrared Intensity Studies of Vapor-Phase Glyoxal, Methylglyoxal, and 2,3-Butanedione (Diacetyl) with Vibrational Assignments.

- 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1 H NMR. ChemicalBook.

- Vilsmeier—Haack Preparation of 2-Acylpyrroles Using Bis(trichloromethyl)carbonate and N,N-Dimethylacylamines.

- Medicinal Application of Benzopyrrole(part-02) #mscchemistrynotes @itschemistrytime#heterocyclic. YouTube.

- Knorr pyrrole synthesis. Wikipedia.

- Pyrrole-The Vilsmeier Reaction. ChemTube3D.

- Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxyl

- Vilsmeier-Haack Transform

- Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube.

- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

- 2,4-Dimethylpyrrole 97 625-82-1. Sigma-Aldrich.

- C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole deriv

- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.

- 2,5-Dimethyl-1H-pyrrole(625-84-3) 1 H NMR. ChemicalBook.

- Pharmaceutical Organic Chemistry III | Pyrrole: Reactions And Medicinal Uses |AKTU Digital Educ

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]

- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 9. ijpcbs.com [ijpcbs.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. aml.iaamonline.org [aml.iaamonline.org]

- 12. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1H NMR [m.chemicalbook.com]

In-Depth Technical Guide: Spectroscopic Data for 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture of a Key Pyrrole Derivative

1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone, also known as 2,4-diacetyl-3,5-dimethylpyrrole, is a polysubstituted pyrrole derivative of significant interest in various fields of chemical and pharmaceutical research. Its rigid, planar structure and the presence of reactive acetyl groups make it a valuable building block in the synthesis of more complex heterocyclic systems, including porphyrins and related macrocycles, which are pivotal in areas ranging from medicinal chemistry to materials science.

A thorough understanding of the molecular structure and electronic properties of this compound is paramount for its effective utilization. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and quality control. This technical guide offers a detailed examination of the expected spectroscopic data for 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available, experimentally verified spectra for this specific compound (CAS 1500-92-1) is not readily found in the searched literature, this guide will provide a robust, experience-based interpretation of the anticipated spectral features. This analysis is grounded in the well-established principles of spectroscopic interpretation and comparison with closely related, structurally similar pyrrole derivatives for which data is available.

Molecular Structure and Key Features

A clear visualization of the molecular structure is essential for interpreting its spectroscopic data. The diagram below illustrates the connectivity of atoms in 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone.

Caption: Molecular structure of 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone.

Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for the title compound. The predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule and by analogy to structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the number and types of hydrogen atoms in a molecule. For 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone, the following proton signals are anticipated:

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-H | ~9.0 - 11.0 | Broad singlet | 1H | The N-H proton of a pyrrole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| CH₃ (Acetyl) | ~2.4 - 2.6 | Singlet | 6H | The two acetyl methyl groups are in similar chemical environments and are expected to be deshielded by the adjacent carbonyl group. They are anticipated to be magnetically equivalent, giving rise to a single peak integrating to six protons. |

| CH₃ (Ring) | ~2.2 - 2.4 | Singlet | 6H | The two methyl groups attached to the pyrrole ring are also in similar environments and are expected to be magnetically equivalent. Their chemical shift will be in the typical range for methyl groups on an aromatic ring. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift of the N-H proton.

-

Instrument Setup: The spectrum would be acquired on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: A standard one-pulse sequence would be used. Key parameters to set include the spectral width, acquisition time, and number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: A typical workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone, the following carbon signals are expected:

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Acetyl) | ~195 - 205 | The carbonyl carbons of the acetyl groups are highly deshielded and will appear at the downfield end of the spectrum. |

| C₂ & C₄ (Pyrrole Ring) | ~130 - 140 | These are the carbon atoms of the pyrrole ring to which the acetyl groups are attached. They are expected to be in a similar chemical shift range. |

| C₃ & C₅ (Pyrrole Ring) | ~125 - 135 | These are the carbon atoms of the pyrrole ring to which the methyl groups are attached. |

| CH₃ (Acetyl) | ~28 - 32 | The methyl carbons of the acetyl groups are in the typical aliphatic region. |

| CH₃ (Ring) | ~12 - 16 | The methyl carbons attached to the pyrrole ring are also in the aliphatic region but are slightly more shielded than the acetyl methyls. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is usually necessary.

-

Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3200 - 3400 | Medium, Broad | This absorption is characteristic of the N-H bond in pyrroles and is often broadened by hydrogen bonding. |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | These absorptions arise from the C-H bonds of the methyl groups. |

| C=O Stretch (Acetyl) | 1650 - 1680 | Strong, Sharp | The carbonyl stretch is a very strong and characteristic absorption. Its position can be influenced by conjugation with the pyrrole ring. |

| C=C Stretch (Ring) | ~1550 and ~1470 | Medium to Strong | These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the pyrrole ring. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or analyzed as a thin film if it is a liquid. For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 179.22 | The molecular ion peak, corresponding to the molecular weight of the compound (C₁₀H₁₃NO₂). |

| [M - CH₃]⁺ | 164.20 | Loss of a methyl group, likely from one of the acetyl groups. |

| [M - COCH₃]⁺ | 136.18 | Loss of an acetyl group, which is a common fragmentation pathway for ketones. This would be a prominent peak. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small molecules and would likely produce a clear fragmentation pattern. Electrospray Ionization (ESI) could also be used, particularly with LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion: A Foundation for Future Research

The spectroscopic data outlined in this guide provide a comprehensive and technically sound framework for the identification and characterization of 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone. While based on established principles and data from related compounds, experimental verification remains the gold standard. For researchers in drug development and materials science, a confident understanding of this foundational molecule's spectroscopic signature is the first step towards its successful application in the synthesis of novel and impactful compounds.

References

- At the time of this writing, specific literature containing a complete set of spectroscopic data for 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone was not found in the conducted searches. The predicted data and interpretations are based on general principles of organic spectroscopy and data for analogous pyrrole structures. For general reference on spectroscopic techniques, the following resources are recommended: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Application Notes & Protocols: A Detailed Guide to the Vilsmeier-Haack Formylation of Dimethylpyrroles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Vilsmeier-Haack reaction, specifically tailored for the formylation of dimethylpyrrole substrates. As a cornerstone of heterocyclic chemistry, this reaction offers a reliable and efficient pathway to synthesize formyl-dimethylpyrroles, which are pivotal intermediates in the development of pharmaceuticals, including porphyrin-based photosensitizers and other complex bioactive molecules.[1] This document delves into the underlying mechanism, provides detailed, field-proven protocols, and discusses the critical parameters that govern the reaction's success and regioselectivity.

The Vilsmeier-Haack Reaction: Mechanistic Insights

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] The process can be conceptually divided into three primary stages: the formation of the active electrophile (the Vilsmeier reagent), the electrophilic attack on the pyrrole ring, and the final hydrolysis to yield the aldehyde.[3]

Formation of the Vilsmeier Reagent

The true electrophile in this reaction is not phosphorus oxychloride (POCl₃) or N,N-dimethylformamide (DMF) alone, but a chloroiminium salt, commonly referred to as the Vilsmeier reagent.[4][5] It is generated in situ from the reaction between DMF and an activating agent, most commonly POCl₃.[2][6] The oxygen of the amide attacks the electrophilic phosphorus atom, leading to a cascade that eliminates a dichlorophosphate anion and forms the highly electrophilic chloroiminium cation.

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Electrophilic Attack and Regioselectivity on Dimethylpyrroles

Pyrrole is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair significantly increases the electron density at the α-positions (C2 and C5) compared to the β-positions (C3 and C4).[1] Consequently, formylation overwhelmingly occurs at an unsubstituted α-position.[1][4]

The substitution pattern of the dimethylpyrrole substrate dictates the regiochemical outcome:

-

2,5-Dimethylpyrrole: Both α-positions are blocked. The methyl groups are activating, but the reaction is forced to occur at the less-favored β-position (C3). This typically requires more forcing conditions (higher temperature or longer reaction times) compared to α-formylation.

-

3,4-Dimethylpyrrole: The α-positions (C2 and C5) are unsubstituted and electronically activated, making them the primary sites for formylation. The reaction proceeds regioselectively to yield 3,4-dimethylpyrrole-2-carbaldehyde.[1]

-

2,4-Dimethylpyrrole (and other unsymmetrically substituted pyrroles): Formylation will preferentially occur at the unsubstituted α-position (C5) due to the superior electronic activation at this site.

The attack of the pyrrole's π-system on the Vilsmeier reagent forms a cationic intermediate (a σ-complex), which is stabilized by resonance. The subsequent loss of a proton re-establishes aromaticity, leading to an iminium salt intermediate.

Caption: Key stages in the Vilsmeier-Haack formylation of 3,4-dimethylpyrrole.

Hydrolysis to the Aldehyde

The reaction is quenched by the addition of water, often in the form of an aqueous basic solution (e.g., sodium bicarbonate, sodium acetate).[1][7] This hydrolyzes the iminium salt intermediate to the final formylpyrrole product. The basic conditions neutralize the acidic byproducts of the reaction, facilitating product isolation.

Experimental Protocol: Formylation of 3,4-Dimethylpyrrole

This protocol details a standard procedure for the Vilsmeier-Haack formylation of 3,4-dimethylpyrrole, a common substrate where formylation occurs at the α-position.

2.1. Materials and Reagents

-

3,4-Dimethylpyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium acetate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Diethyl ether

-

Standard inert atmosphere glassware (flame-dried), magnetic stirrer, ice bath, dropping funnel.

Safety Precautions: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All operations involving POCl₃ must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous solvents are required as the Vilsmeier reagent is moisture-sensitive.

2.2. Step-by-Step Procedure

-

Vilsmeier Reagent Formation:

-

To a flame-dried, two-necked round-bottom flask under a nitrogen or argon atmosphere, add anhydrous DMF (1.2 equivalents).

-

Cool the flask to 0 °C using an ice bath. This is critical to control the exothermic reaction and prevent reagent decomposition.

-

Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF via a dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form, often appearing as a crystalline solid or a thick slurry.

-

-

Reaction with Dimethylpyrrole:

-

Dissolve 3,4-dimethylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material. The reaction mixture typically turns dark.

-

-

Workup and Hydrolysis:

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate or sodium bicarbonate. This step is highly exothermic and will release gas; add the basic solution cautiously until the pH is neutral or slightly basic (~pH 8).

-

Stir the mixture vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis of the iminium intermediate.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[7][8]

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 3,4-dimethylpyrrole-2-carbaldehyde.

-

Reaction Parameters and Data Summary

The success of the Vilsmeier-Haack reaction is highly dependent on controlling key parameters. The following table summarizes typical conditions for different dimethylpyrrole isomers.

| Substrate | Expected Major Product | Stoichiometry (Pyrrole:DMF:POCl₃) | Temperature (°C) | Typical Time (h) | Reported Yield |

| 3,4-Dimethylpyrrole | 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde | 1 : 1.2 : 1.1 | 0 to RT | 2 - 4 | Good to Excellent |

| 2,5-Dimethylpyrrole | 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde | 1 : 1.5 : 1.5 | RT to 60 | 4 - 12 | Moderate |

| 2,4-Dimethylpyrrole | 2,4-Dimethyl-1H-pyrrole-5-carbaldehyde | 1 : 1.2 : 1.1 | 0 to RT | 2 - 4 | Good to Excellent |

Product Characterization

The resulting formyl-dimethylpyrroles can be readily characterized using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The most diagnostic signal is the aldehyde proton, which appears as a singlet in the downfield region, typically between δ 9.0 and 10.0 ppm. The broad singlet of the N-H proton is usually observed between δ 8.0 and 12.0 ppm. Changes in the chemical shifts and coupling patterns of the remaining pyrrolic protons confirm the position of formylation.[9]

-

¹³C NMR Spectroscopy: The aldehyde carbonyl carbon will give a characteristic signal in the range of δ 175-185 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be present around 1650-1680 cm⁻¹.

References

-

Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)methylene malonaldehyde and its synthetic applications. Chronicle of Organic Chemistry, 2(4), 187-194.

-

Ahirwar, M. K., et al. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 458-475.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.

-

BenchChem. (2025). Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole.

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ResearchGate. (2015). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes.

-

ACS Publications. (2003). Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine. The Journal of Organic Chemistry.

-

ACS Publications. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Letters.

-

SciRP.org. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry.

-

Royal Society of Chemistry. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports.

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

PMC. (2024). Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. growingscience.com [growingscience.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Derivatives from 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone, a versatile building block in medicinal chemistry, and detailed protocols for its subsequent derivatization. The methodologies outlined herein are grounded in established chemical principles and supported by relevant literature, offering a robust framework for the exploration of novel pyrrole-based compounds with potential therapeutic applications.

Introduction: The Significance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic molecules with diverse biological activities.[1] The functionalization of the pyrrole ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone, with its symmetrically placed acetyl groups, presents a unique platform for generating a library of derivatives through reactions targeting the ketone functionalities and the pyrrole ring itself. These derivatives are of significant interest in the development of novel therapeutic agents, including but not limited to, anti-inflammatory, antimicrobial, and anticancer drugs.[2]

Synthesis of the Core Scaffold: 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone

The synthesis of the target diethanone is a multi-step process commencing with the well-established Knorr pyrrole synthesis to construct the pyrrole core, followed by functional group manipulations to introduce the acetyl moieties.

Step 1: Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate (Knorr's Pyrrole)

The Knorr pyrrole synthesis is a reliable method for the preparation of substituted pyrroles from α-amino-ketones and β-ketoesters.[3] In this protocol, ethyl acetoacetate serves as the precursor for both components.

Reaction Scheme:

Figure 1: Knorr synthesis of diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate.

Protocol:

This one-pot procedure is adapted from established methods for the Knorr pyrrole synthesis.[4][5]

| Reagent | Amount | Molar Equiv. | Notes |

| Ethyl acetoacetate | 390 g (3.0 mol) | 2.0 | - |

| Glacial Acetic Acid | 900 mL | - | Solvent |

| Sodium Nitrite (95%) | 107 g (1.47 mol) | 0.98 | Dissolved in 150 mL water |

| Zinc dust | 196 g (3.0 g-atom) | 2.0 | - |

| 95% Ethanol | As needed | - | For recrystallization |

Procedure:

-

In a 3 L three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, combine ethyl acetoacetate and glacial acetic acid.

-

Cool the solution to 5 °C in an ice-salt bath.

-

Slowly add the cold sodium nitrite solution dropwise while maintaining the temperature between 5-7 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes and then allow it to warm to room temperature over 4 hours.

-

With vigorous stirring, add zinc dust in portions, ensuring the reaction temperature is controlled to prevent excessive foaming. The reaction is exothermic and may reach boiling.[5]

-

After the zinc addition is complete, heat the mixture to reflux for 1 hour.

-

While still hot, decant the reaction mixture into a large volume of vigorously stirred water (approx. 10 L) to precipitate the crude product.

-

Collect the solid by suction filtration, wash thoroughly with water, and air-dry.

-

Recrystallize the crude product from 95% ethanol to yield diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate as a crystalline solid.[5]

Expected Yield: 57-64%[5] Melting Point: 135-136 °C[6]

Step 2: Hydrolysis and Decarboxylation to 2,4-Dimethyl-1H-pyrrole

The diester is hydrolyzed to the corresponding dicarboxylic acid, which is then decarboxylated to yield 2,4-dimethyl-1H-pyrrole. This procedure is adapted from a method for the decarboxylation of a related pyrrole derivative.[7]

Reaction Scheme:

Figure 2: Hydrolysis and decarboxylation of Knorr's pyrrole.

Protocol:

| Reagent | Amount | Notes |

| Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate | 10 g | - |

| Potassium Hydroxide | 20 g | - |

| Water | 100 mL | - |

| Concentrated Hydrochloric Acid | As needed | For acidification |

| 2,3-Dimethylaniline | Trace | As a catalyst for decarboxylation |

Procedure:

-

In a round-bottomed flask, suspend diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate in an aqueous solution of potassium hydroxide.

-

Heat the mixture to reflux overnight.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the dicarboxylic acid.

-

Collect the precipitated 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylic acid by filtration and wash with cold water.

-

Dry the dicarboxylic acid thoroughly.

-

For decarboxylation, place the dried dicarboxylic acid in a flask suitable for distillation. Add a trace amount of 2,3-dimethylaniline.

-

Heat the flask gently at first, then more strongly. The dicarboxylic acid will melt and decompose, evolving carbon dioxide.

-

Distill the resulting 2,4-dimethyl-1H-pyrrole, collecting the fraction boiling around 165-167 °C.

Step 3: Friedel-Crafts Diacylation to 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone

The final step involves the di-acylation of 2,4-dimethyl-1H-pyrrole at the electron-rich 2 and 4 positions using a Friedel-Crafts acylation reaction.[8]

Reaction Scheme:

Figure 3: Friedel-Crafts diacylation of 2,4-dimethyl-1H-pyrrole.

Protocol:

| Reagent | Amount | Molar Equiv. | Notes |

| 2,4-Dimethyl-1H-pyrrole | 5 g (52.5 mmol) | 1.0 | - |

| Acetyl Chloride | 8.2 g (105 mmol) | 2.0 | Use freshly distilled |

| Aluminum Chloride (anhydrous) | 14.0 g (105 mmol) | 2.0 | Handle in a glovebox or under inert atmosphere |

| Dichloromethane (anhydrous) | 150 mL | - | Solvent |

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

After the addition is complete, add a solution of 2,4-dimethyl-1H-pyrrole in anhydrous dichloromethane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization of 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone:

-

Molecular Formula: C₁₀H₁₃NO₂

-

Molecular Weight: 179.22 g/mol [9]

-

Appearance: Expected to be a crystalline solid.

-

Spectroscopic Data:

-

¹H NMR: Expect signals for the two methyl groups on the pyrrole ring, the two acetyl methyl groups, and the N-H proton.

-

¹³C NMR: Expect signals for the carbonyl carbons, the pyrrole ring carbons, and the methyl carbons.

-

IR: Expect a strong absorption band for the C=O stretching of the ketone groups (around 1650-1700 cm⁻¹) and a band for the N-H stretch (around 3200-3400 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 179.

-

Protocols for the Derivatization of 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone

The presence of two reactive acetyl groups allows for a variety of derivatization reactions, leading to the synthesis of diverse heterocyclic systems.

Synthesis of Pyrazole Derivatives via Condensation with Hydrazines

The 1,3-dicarbonyl-like nature of the diacetylpyrrole makes it an excellent substrate for condensation reactions with hydrazines to form pyrazole-fused or bis-pyrazole derivatives.[10]

Reaction Scheme:

Figure 4: Synthesis of pyrazole derivatives.

Protocol:

| Reagent | Amount | Molar Equiv. | Notes |

| 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone | 1.0 g (5.58 mmol) | 1.0 | - |

| Hydrazine Hydrate (or substituted hydrazine) | 1.1 eq. or 2.2 eq. | - | For mono- or di-condensation |

| Ethanol or Acetic Acid | 20 mL | - | Solvent |

Procedure:

-

Dissolve 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone in ethanol or acetic acid in a round-bottomed flask.

-

Add hydrazine hydrate (or a substituted hydrazine) to the solution.

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction can be employed to introduce a formyl group onto the pyrrole ring, likely at the less sterically hindered position.[1][11][12]

Reaction Scheme:

Figure 5: Vilsmeier-Haack formylation of the diethanone.

Protocol:

| Reagent | Amount | Molar Equiv. | Notes |

| 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone | 1.0 g (5.58 mmol) | 1.0 | - |

| Phosphorus Oxychloride (POCl₃) | 1.0 g (6.5 mmol) | 1.17 | Handle with extreme care |

| N,N-Dimethylformamide (DMF) | 10 mL | - | Solvent |

Procedure:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, cool DMF to 0 °C.

-

Slowly add phosphorus oxychloride to the cooled DMF with stirring to form the Vilsmeier reagent.

-

Add a solution of 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to stir at room temperature for several hours or until completion as indicated by TLC.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[13]

-

Specific Hazards:

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme caution in a dry environment.[1][2][12]

-

Acetyl Chloride and Acetic Anhydride: Corrosive and lachrymatory. Reacts with water. Handle in a fume hood.

-

Aluminum Chloride (AlCl₃): Corrosive and reacts with moisture. Handle in a dry atmosphere.

-

Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with appropriate containment.

-

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

References

-

WANG Jian-Bo, ZONG Qian-Shou, SHEN Jin-Jin, BI Cheng, WU Chen-Jun. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 2016, 31(8): 86-88.

-

Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment.

-

2,4-Dimethyl-3,5-dicarbethoxypyrrole. Organic Syntheses, Coll. Vol. 2, p.202 (1943); Vol. 19, p.40 (1939).

-

2-aminobenzophenone. Organic Syntheses, Coll. Vol. 4, p.34 (1963); Vol. 32, p.8 (1952).

-

Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3), 81-91.

-

Espinoza-Hicks, C., Bautista, R., Frias-Puente, S., Pelayo, V., Martínez-Mora, E. I., Delgado, F., & Tamariz, J. (2015). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules, 20(11), 20694–20713.

-

Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3), 81-91.

-

1,1'-(3,5-Dimethyl-1H-pyrrole-2,4-diyl)diethanone, CAS 1500-92-1. Santa Cruz Biotechnology.

-

Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate 97%. Sigma-Aldrich.

-

Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2097.

-

Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. PubChem.

-

Knorr pyrrole synthesis. Wikipedia.

-

Friedel–Crafts Acylation. Sigma-Aldrich.

-

SAFETY DATA SHEET - 2-Acetylpyrrole. TCI Chemicals.

-

Pyrrole MSDS. CDN.

-

Process for the Synthesis of 2,4-Dimethyl-3,5-bis-alkoxy-carbonyl-pyrrole. Google Patents.

-

Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole. Benchchem.

-

New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Helda - University of Helsinki.

-

A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed Central.

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

-

Vilsmeier–Haack reaction. Wikipedia.

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3,4-dihydroacridin-1(2H)-ylidene)malononitrile and its utility in heterocyclic synthesis. Growing Science.

-

Phosphorus oxychloride. Lanxess.

-

Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. ResearchGate.

-

chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.

-

Synthesis of 2, 4-diaryl-2, 3-dihydro-1, 5-benzothiazepines. ResearchGate.

-

Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. PMC.

-

2,4-dimethyl-5-carbethoxypyrrole. Organic Syntheses.

-

Vilsmeier-Haack Reaction. Chemistry Steps.

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses.

-

Phosphorus oxychloride - Report. CAMEO Chemicals | NOAA.

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH.

-

Knorr Pyrazole Synthesis. Cambridge University Press.

-

Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Organic Communications.

-

Paal–Knorr synthesis. Wikipedia.

-

Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof. Google Patents.

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.

Sources

- 1. fishersci.com [fishersci.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. Sci-Hub. Acylations with the acid chlorides of 2,5‐diphenylfuran‐3,4‐dicarboxylic acid and 2,5‐dimethylfuran‐3,4‐dicarboxylic acid and related compounds. II / Journal of Heterocyclic Chemistry, 1964 [sci-hub.box]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. lanxess.com [lanxess.com]

- 13. chemrevlett.com [chemrevlett.com]

Application Notes & Protocols for 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone in Medicinal Chemistry

Introduction: The Strategic Value of the Pyrrole Scaffold

The pyrrole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and blockbuster synthetic drugs.[1][2][3] Its prevalence is due to its unique electronic properties and its ability to act as a versatile scaffold for building molecular complexity.[4] As a five-membered aromatic heterocycle, the pyrrole nucleus is electron-rich, and the nitrogen atom can serve as a hydrogen bond donor, influencing critical drug-target interactions.[2][5] Pyrrole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][6][7][8]

Within this important class of heterocycles, 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone , also known as 2,4-diacetyl-3,5-dimethylpyrrole, represents a particularly valuable and versatile building block. Its symmetrical structure, featuring two reactive ketone functionalities at the electron-rich 2 and 4 positions, offers chemists a powerful platform for constructing diverse and complex molecular architectures. The methyl groups at the 3 and 5 positions provide steric bulk and lipophilicity, which can be crucial for modulating pharmacokinetic properties.

This guide provides an in-depth exploration of the synthesis and application of this key intermediate. We will detail robust protocols for its preparation and subsequent chemical transformations, demonstrating its utility in generating libraries of compounds for structure-activity relationship (SAR) studies and in the synthesis of fused heterocyclic systems with proven pharmacological potential.

Synthesis of the Core Scaffold: A Modified Knorr-Type Protocol

The most reliable and scalable method for preparing 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone is based on the classical Knorr pyrrole synthesis.[9] This reaction involves the condensation of an α-amino-ketone with a β-ketoester or, in this case, a β-diketone. The protocol provided here is an optimized, one-pot procedure that generates the target compound with good yield and purity.[10][11]

Protocol 2.1: One-Pot Synthesis of 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone

This protocol involves the nitrosation of a β-diketone followed by a reductive condensation.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Zinc Dust

-

Ice bath

-

Mechanical Stirrer

-

Large Beaker (for precipitation)

Procedure:

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.

-

Initial Mixture: To the flask, add acetylacetone (2.0 equivalents) and glacial acetic acid. Begin stirring and cool the mixture to 0-5 °C.

-

Nitrosation: Dissolve sodium nitrite (1.0 equivalent) in a minimal amount of water and add it dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. The formation of the isonitroso intermediate is critical.

-

Scientist's Note:This step generates the α-oximino-ketone in situ. Careful temperature control is paramount to prevent side reactions and decomposition of the nitroso species.

-

-

Reductive Condensation: Once the addition is complete, begin adding zinc dust (approx. 3.0 equivalents) portion-wise to the reaction mixture. The reaction is exothermic; control the rate of addition to keep the temperature from rising too rapidly.[12] The zinc reduces the oxime to an amine, which immediately condenses with another molecule of the diketone.[13]

-

Reflux: After all the zinc has been added, remove the ice bath and heat the mixture to a gentle reflux for 1 hour to ensure the reaction goes to completion.[12]

-

Precipitation & Isolation: While still hot, carefully pour the reaction mixture into a large volume of cold water with vigorous stirring. The product will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and then air dry. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid.

Self-Validation:

-

Melting Point: Confirm the melting point of the recrystallized product.

-

Spectroscopic Analysis: Verify the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected ¹H NMR spectrum will show characteristic singlets for the two methyl groups on the ring, the two acetyl methyl groups, and a broad singlet for the N-H proton.

Application Note I: Synthesis of Fused Pyrrolopyrimidine Kinase Inhibitors

The diethanone scaffold is an excellent precursor for synthesizing fused heterocyclic systems, such as pyrrolopyrimidines. These fused systems are "privileged scaffolds" in medicinal chemistry, frequently found in kinase inhibitors used in oncology.[6] The dual carbonyl groups allow for a double condensation reaction with binucleophiles like guanidine.

Protocol 3.1: Cyclocondensation to form Pyrrolo[2,3-d]pyrimidines

Workflow Overview:

Caption: Workflow for Pyrrolopyrimidine Synthesis.

Materials:

-

1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone (from Protocol 2.1)

-

Guanidine Hydrochloride

-

Sodium Ethoxide (or Sodium metal in absolute Ethanol)

-

Absolute Ethanol

-

Reflux condenser

Procedure:

-

Alkoxide Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare a solution of sodium ethoxide in absolute ethanol.

-

Scientist's Note:The reaction is base-catalyzed and moisture-sensitive. Using a freshly prepared alkoxide solution in anhydrous solvent is crucial for achieving high yields.

-

-

Reactant Addition: Add 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone (1.0 equivalent) and guanidine hydrochloride (1.1 equivalents) to the sodium ethoxide solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Workup: After cooling to room temperature, neutralize the mixture with acetic acid. Reduce the solvent volume under reduced pressure.

-

Isolation: Add water to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent like ethanol to obtain the pure pyrrolopyrimidine derivative.

Rationale and Mechanistic Insight: The reaction proceeds via a double condensation mechanism. The strongly basic ethoxide deprotonates the guanidine, which then acts as a nucleophile, attacking one of the carbonyl carbons. An intramolecular cyclization follows, with the elimination of water. This process repeats at the second carbonyl group to form the fused pyrimidine ring. The resulting scaffold is a rigid, planar system ideal for fitting into the ATP-binding pocket of many kinases.[6]

Application Note II: Building a Library for SAR Studies

The reactivity of the two ketone groups makes the title compound an ideal starting point for creating a library of analogs for Structure-Activity Relationship (SAR) studies.[4][14] Simple, high-throughput reactions can be employed to quickly generate diversity around the core scaffold.

Protocol 4.1: Reductive Amination for Library Synthesis

This protocol describes the conversion of the ketone groups to secondary or tertiary amines, introducing new vectors for exploring chemical space and modulating properties like solubility and basicity.

Reaction Scheme:

Caption: Reductive Amination Reaction Scheme.

Procedure (Parallel Synthesis Approach):

-

Array Setup: In an array of reaction vials, dispense a solution of 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone in methanol.

-

Amine Addition: To each vial, add a different primary or secondary amine (2.5 equivalents). A diverse set of amines (aliphatic, aromatic, cyclic) should be chosen to maximize structural variance.

-

Acidification: Add a catalytic amount of glacial acetic acid to each vial to promote imine formation.

-

Reduction: Add a solution of sodium cyanoborohydride (NaBH₃CN) (2.5 equivalents) in methanol to each vial.

-

Scientist's Note:Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated iminium ion intermediate over the ketone starting material. This selectivity is key to the success of the one-pot reaction.

-

-

Reaction & Quenching: Seal the vials and allow them to stir at room temperature overnight. Quench the reaction by adding a small amount of aqueous HCl.

-

Workup & Purification: The library can be purified using automated parallel purification techniques such as mass-directed preparative HPLC.

Data Summary Table:

| Amine Used (R¹R²NH) | Product Structure (Partial) | Expected Mass [M+H]⁺ | Purpose of Modification |

| Benzylamine | -CH(Et)-NH-Bn | 404.28 | Introduce aromatic ring for π-stacking |

| Morpholine | -CH(Et)-N(CH₂)₄O | 348.26 | Increase aqueous solubility |

| Piperidine | -CH(Et)-N(CH₂)₅ | 346.30 | Introduce basic nitrogen for salt formation |

| Aniline | -CH(Et)-NH-Ph | 376.25 | Explore flat, aromatic substituents |

This systematic approach allows researchers to rapidly probe the SAR of the pyrrole scaffold, identifying key structural features that enhance potency, selectivity, or pharmacokinetic properties for a given biological target.[14]

Conclusion and Future Outlook

1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis and the orthogonal reactivity of its dual ketone functionalities provide medicinal chemists with a reliable and versatile tool. The protocols and applications detailed herein demonstrate its utility in constructing both complex, fused heterocyclic systems and diverse libraries for SAR exploration. Future work will undoubtedly expand its use in creating novel therapeutics targeting a wide range of diseases, from cancer to infectious agents.[8][15]

References

-

Bioactive pyrrole-based compounds with target selectivity - PMC. (n.d.). PubMed Central. [Link]

-